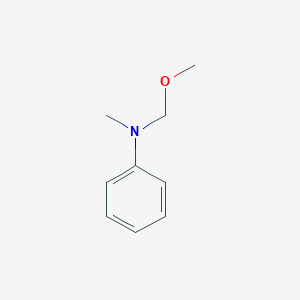![molecular formula C13H17ClO2S B14716479 Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- CAS No. 21849-27-4](/img/structure/B14716479.png)
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- is an organic compound with the molecular formula C13H17ClO2S. This compound features a cyclohexanol backbone with a chloro(phenylsulfinyl)methyl substituent. It is characterized by its unique structure, which includes a hydroxyl group, a sulfoxide group, and a chlorine atom attached to a phenyl ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- typically involves the following steps:
Formation of the Phenylsulfinyl Group: The phenylsulfinyl group can be introduced through the oxidation of a phenylsulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclohexanol Backbone: The cyclohexanol backbone can be synthesized through the hydrogenation of phenol or the oxidation of cyclohexane.
Industrial Production Methods
the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the chloro(phenylsulfinyl)methyl substituent.
Phenylsulfinylmethane: Lacks the cyclohexanol backbone.
Chloromethylphenylsulfide: Contains a sulfide instead of a sulfoxide group.
Uniqueness
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- is unique due to the presence of both a sulfoxide group and a chlorine atom on a phenyl ring, combined with a cyclohexanol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
21849-27-4 |
|---|---|
Fórmula molecular |
C13H17ClO2S |
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
1-[benzenesulfinyl(chloro)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClO2S/c14-12(13(15)9-5-2-6-10-13)17(16)11-7-3-1-4-8-11/h1,3-4,7-8,12,15H,2,5-6,9-10H2 |
Clave InChI |
NZYSTWDIHAWZTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(S(=O)C2=CC=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


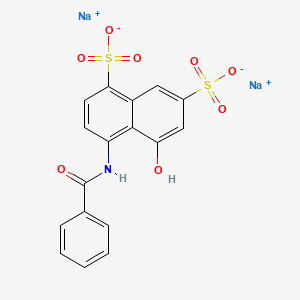
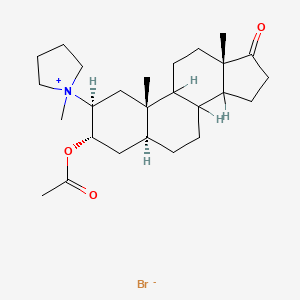
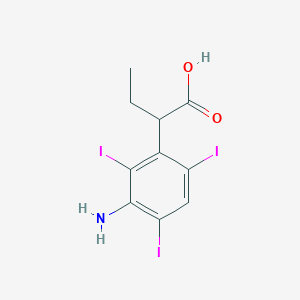
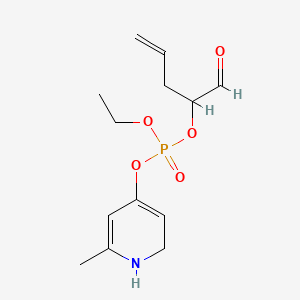
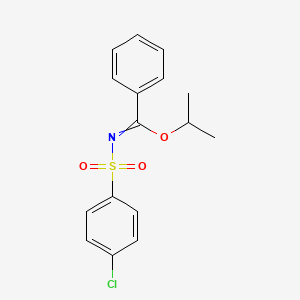


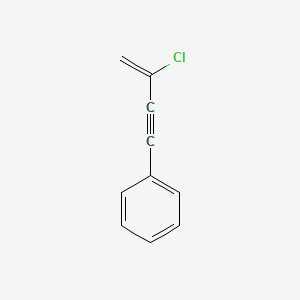

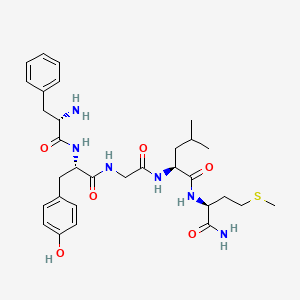
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
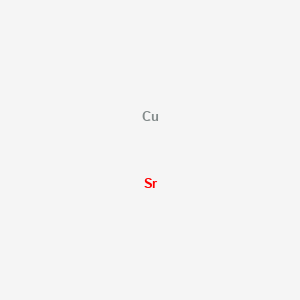
![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
